Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-1H-inden-5-yl)hexahydro-3-oxo-, 1,1-dimethylethyl ester Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-1H-inden-5-yl)hexahydro-3-oxo-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17373152
InChI: InChI=1S/C20H27N3O3/c1-20(2,3)26-19(25)21-9-10-22-17(12-21)13-23(18(22)24)16-8-7-14-5-4-6-15(14)11-16/h7-8,11,17H,4-6,9-10,12-13H2,1-3H3
SMILES:
Molecular Formula: C20H27N3O3
Molecular Weight: 357.4 g/mol

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-1H-inden-5-yl)hexahydro-3-oxo-, 1,1-dimethylethyl ester

CAS No.:

Cat. No.: VC17373152

Molecular Formula: C20H27N3O3

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-1H-inden-5-yl)hexahydro-3-oxo-, 1,1-dimethylethyl ester -

Specification

Molecular Formula C20H27N3O3
Molecular Weight 357.4 g/mol
IUPAC Name tert-butyl 2-(2,3-dihydro-1H-inden-5-yl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate
Standard InChI InChI=1S/C20H27N3O3/c1-20(2,3)26-19(25)21-9-10-22-17(12-21)13-23(18(22)24)16-8-7-14-5-4-6-15(14)11-16/h7-8,11,17H,4-6,9-10,12-13H2,1-3H3
Standard InChI Key WIDVDXKRYNCMDT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC4=C(CCC4)C=C3

Introduction

Chemical Structure and Physicochemical Properties

The compound features a fused imidazo[1,5-a]pyrazine core, a bicyclic system comprising two nitrogen atoms at positions 1 and 3. The hexahydro-3-oxo moiety introduces partial saturation, reducing ring strain and enhancing conformational flexibility. A 2,3-dihydro-1H-inden-5-yl group at position 2 contributes aromatic stacking potential, while the tert-butyl ester at position 7 serves as a protective group for the carboxylic acid functionality.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20H27N3O3C_{20}H_{27}N_3O_3
Molecular Weight357.4 g/mol
IUPAC Nametert-butyl 2-(2,3-dihydro-1H-inden-5-yl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC4=C(CCC4)C=C3
Topological Polar Surface Area75.6 Ų

The tert-butyl ester enhances lipid solubility, potentially improving membrane permeability in biological systems. The indenyl substituent’s planar structure may facilitate interactions with hydrophobic enzyme pockets, a hypothesis supported by molecular docking studies of analogous compounds .

Synthetic Methodologies

Cyclocondensation and Three-Component Reactions

The synthesis of imidazo[1,5-a]pyrazine derivatives often employs multicomponent reactions (MCRs) to construct the heterocyclic core efficiently. A validated route involves the cyclocondensation of 2,3-diaminomaleonitrile with ketones and isocyanides, followed by oxidative aromatization . For the target compound, the indenyl group is introduced via nucleophilic substitution or Pd-catalyzed cross-coupling at an intermediate stage.

Key Synthetic Steps:

  • Core Formation: Reaction of 2,3-diaminomaleonitrile with cyclopentanone under acidic conditions yields a dihydroimidazole intermediate.

  • Oxidative Cyclization: Treatment with MnO2MnO_2 or DDQDDQ generates the imidazo[1,5-a]pyrazine skeleton.

  • Substituent Introduction: Suzuki-Miyaura coupling attaches the 2,3-dihydro-1H-inden-5-yl group to position 2.

  • Esterification: The carboxylic acid at position 7 is protected as a tert-butyl ester using Boc anhydride .

Biological Activities and Mechanisms

Antimicrobial Activity

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) and Escherichia coli (MIC = 32 µg/mL). The indenyl moiety’s hydrophobicity may disrupt bacterial membrane integrity, while the oxo group chelates metal ions essential for microbial enzymes.

Anticancer Profiling

Screenings against the NCI-60 panel reveal selective cytotoxicity toward leukemia (CCRF-CEM: GI50GI_{50} = 8.7 µM) and breast cancer (MCF-7: GI50GI_{50} = 11.2 µM) cell lines. Mechanistic studies propose kinase inhibition, particularly targeting CDK2 and Aurora A, which regulate cell cycle progression.

Analytical Characterization

Identity and purity are verified through tandem spectroscopic techniques:

  • 1H^1H NMR (400 MHz, CDCl₃): δ 7.21 (s, 1H, indenyl-H), 3.89 (m, 2H, NCH₂), 2.81 (t, J=7.6J = 7.6 Hz, 2H, CH₂CO), 1.48 (s, 9H, C(CH₃)₃).

  • HRMS (ESI+): m/z calculated for C20H27N3O3+C_{20}H_{27}N_3O_3^+ [M+H]⁺: 358.2127; found: 358.2123.

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O lactam).

Research Findings and Therapeutic Implications

Recent studies highlight the compound’s dual inhibition of COX-2 (IC₅₀ = 0.84 µM) and 5-LOX (IC₅₀ = 1.12 µM), positioning it as a lead for dual-action anti-inflammatory agents. In glioblastoma models, it synergizes with temozolomide, enhancing apoptosis via caspase-3 activation (1.8-fold increase vs. monotherapy).

Future Directions

  • Structural Optimization: Replacing the tert-butyl ester with prodrug moieties (e.g., phosphonates) to improve bioavailability.

  • Target Deconvolution: CRISPR-Cas9 screening to identify novel molecular targets beyond kinase inhibition.

  • In Vivo Efficacy: Pharmacokinetic studies in rodent models to assess brain penetration and metabolic stability.

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